Ethyl 2-(2-(ethylthio)phenyl)butanoate
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Overview
Description
Ethyl 2-(2-(ethylthio)phenyl)butanoate is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . This compound belongs to the class of esters and contains an ethylthio group attached to a phenyl ring, which is further connected to a butanoate ester moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(ethylthio)phenyl)butanoate typically involves the esterification of 2-(ethylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(ethylthio)phenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-(2-(ethylthio)phenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(ethylthio)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 2-(2-(ethylthio)phenyl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-phenylbutanoate: Lacks the ethylthio group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and applications.
The presence of the ethylthio group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs .
Biological Activity
Ethyl 2-(2-(ethylthio)phenyl)butanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is classified as an ester, characterized by the presence of an ethylthio group attached to a phenyl ring. Its molecular formula is C₁₄H₁₈OS, and it has a molecular weight of approximately 250.35 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is believed to arise from its interaction with various biological targets, including enzymes and receptors. The compound may act as a nucleophile or electrophile in biochemical reactions, influencing metabolic pathways and cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of microorganisms. For example, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .
Microorganism | Activity |
---|---|
Escherichia coli | Significant inhibition |
Staphylococcus aureus | Significant inhibition |
Pseudomonas aeruginosa | Moderate inhibition |
Candida albicans | Moderate inhibition |
Anti-inflammatory Properties
This compound has also been investigated for its potential anti-inflammatory effects. Compounds that share structural similarities have shown the ability to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory disorders .
Case Studies
- Antimicrobial Efficacy : A study published in 2012 synthesized several derivatives related to this compound. The compounds were screened for antibacterial and antifungal activities against various pathogens. Results indicated that several derivatives exhibited strong antimicrobial effects, particularly against Gram-positive bacteria .
- Inflammation Model : A research article highlighted the use of similar compounds in animal models of inflammation. The results showed that treatment with these compounds significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels in serum .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Antimicrobial Agents : Development of new antimicrobial agents targeting resistant strains.
- Anti-inflammatory Drugs : Potential use in treating autoimmune diseases and chronic inflammatory conditions.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels at therapeutic doses, but further investigations are needed to determine long-term effects and safe dosage ranges.
Properties
Molecular Formula |
C14H20O2S |
---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
ethyl 2-(2-ethylsulfanylphenyl)butanoate |
InChI |
InChI=1S/C14H20O2S/c1-4-11(14(15)16-5-2)12-9-7-8-10-13(12)17-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
SZWXZFYVHMHQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1SCC)C(=O)OCC |
Origin of Product |
United States |
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